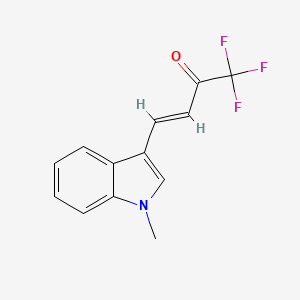

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c1-17-8-9(6-7-12(18)13(14,15)16)10-4-2-3-5-11(10)17/h2-8H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFULRMQIUIIAME-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and trifluoroacetaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 1-methylindole and trifluoroacetaldehyde under basic conditions to form the desired enone.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the enone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and indole moiety play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s 1-methylindol-3-yl group distinguishes it from analogs with aryl or heteroaryl substituents. Key analogs include:

Key Observations :

- Electron-Donating vs. In contrast, the trifluoromethyl group increases electrophilicity, favoring nucleophilic attacks .

- Heteroaromatic Substituents : The indole and pyrrole analogs (e.g., ) exhibit enhanced solubility in polar solvents compared to purely aromatic analogs, likely due to hydrogen bonding from NH groups. The 1-methyl group in the target compound may reduce hydrogen bonding but increase lipophilicity.

Physicochemical Properties

- Melting Points and Solubility :

- Spectroscopic Data: ¹H NMR: The indole NH proton in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one appears at δ 10.2 ppm , whereas the 1-methyl group in the target compound would eliminate this signal, simplifying the spectrum. ¹⁹F NMR: Trifluoromethyl groups in analogs resonate near δ -70 to -75 ppm .

Data Tables

Table 1. Key Spectral Data for Selected Analogs

Biological Activity

(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one (CAS No. 202074-30-4) is a synthetic organic compound notable for its unique trifluoromethyl group and indole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

Structure and Composition

The compound features a trifluoromethyl group attached to a butenone structure, with an indole ring contributing to its biological interactions. The molecular formula is .

Synthesis

The synthesis typically involves the condensation of 1-methylindole and trifluoroacetaldehyde under basic conditions. The reaction is facilitated by bases like sodium hydroxide or potassium carbonate, and it is heated to promote the formation of the enone product.

The mechanism of action for this compound primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, potentially leading to modulation of target protein functions.

Research Findings

Recent studies have explored the biological activities of this compound, particularly its effects on cellular processes:

- Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structural characteristics may contribute to its ability to induce apoptosis in malignant cells.

- Antimicrobial Properties : There is emerging evidence suggesting that this compound possesses antimicrobial activities. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing significant cytotoxicity at concentrations as low as 10 µM. These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 | Significant inhibition |

| MCF7 (Breast Cancer) | 15 | Moderate inhibition |

| HeLa (Cervical Cancer) | 12 | Significant inhibition |

Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Anticancer and antimicrobial |

| (E)-1,1,1-trifluoro-4-(1-phenylindol-3-yl)but-3-en-2-one | Phenyl group instead of methyl | Reduced activity compared to target |

This table illustrates that while similar compounds exist, the trifluoromethyl group in this compound significantly enhances its biological efficacy.

Q & A

Q. Optimization Strategies :

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and stereochemistry of this compound?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy :

- ¹H NMR : Confirms indole protons (δ 7.2–8.1 ppm) and E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) .

- ¹⁹F NMR : Detects trifluoromethyl groups (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves spatial arrangement; bond lengths (C=O: ~1.22 Å, C-F: ~1.33 Å) and torsion angles confirm E-stereochemistry .

Q. Advanced Application :

- Single-Crystal Diffraction : Requires high-quality crystals grown via slow evaporation (e.g., chloroform/methanol).

- DFT Calculations : Validate experimental data (e.g., Hirshfeld surface analysis for intermolecular interactions) .

How can researchers assess the biological activity of this compound, particularly its potential as an antimicrobial or anticancer agent?

Basic Research Question

Experimental Design :

- Antimicrobial Assays :

- MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Time-Kill Studies : Evaluate bactericidal kinetics.

- Anticancer Screening :

- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

Q. Advanced Consideration :

- SAR Studies : Modify the indole substituents (e.g., 1-methyl vs. 1-ethyl) to enhance potency .

What computational methods are suitable for studying the electronic properties and ligand-receptor interactions of this compound?

Advanced Research Question

Methodological Framework :

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set) .

- Molecular Docking :

- Target enzymes (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS).

How should researchers address contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?

Advanced Research Question

Resolution Strategies :

- Validation via Multiple Techniques : Cross-check NMR with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peak) .

- Crystallographic Refinement : Re-examine X-ray data (e.g., thermal parameters for disordered atoms) .

- Error Analysis in DFT : Adjust basis sets (e.g., 6-311++G**) or solvent models (PCM for polar environments) .

What strategies can be employed to modify the indole or trifluoromethyl groups to enhance the compound's physicochemical or pharmacological properties?

Advanced Research Question

Synthetic Modifications :

Q. Pharmacokinetic Profiling :

- LogP Measurement : Shake-flask method to assess hydrophobicity.

- CYP450 Inhibition Assays : Microsomal incubation for metabolic stability .

How does the E-configuration of the double bond influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

Stereochemical Impact :

- Reactivity : E-isomers undergo slower Michael additions due to steric hindrance .

- Biological Interactions :

- DNA Intercalation : Planar E-configuration facilitates stacking with base pairs.

- Enzyme Binding : Docking studies show stronger hydrogen bonding with kinase ATP pockets .

Q. Experimental Validation :

- Isomerization Studies : Monitor E→Z conversion under UV light via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.